1-Methyl-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea is a complex organic compound featuring a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of the thiophene, triazole, and pyridazine rings within its structure suggests a range of biological activities and chemical reactivity.
Mechanism of Action
Target of Action
Triazoles and thiadiazines can interact with a variety of enzymes and receptors in the biological system . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
The ability of hydrogen bond accepting and donating characteristics makes triazoles and thiadiazines a much précised pharmacophore with a bioactive profile, as they can make specific interactions with different target receptors .
Biochemical Pathways
Triazoles and thiadiazines can affect various biochemical pathways due to their broad spectrum of biological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .
Result of Action
The molecular and cellular effects of “1-Methyl-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea” would depend on its specific targets and mode of action. Given the broad range of activities associated with triazoles and thiadiazines, the effects could be diverse .
Biochemical Analysis
Biochemical Properties
1-Methyl-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea, as a triazole derivative, is capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . The triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Cellular Effects
For instance, some triazole derivatives have demonstrated excellent antiproliferative activities against cancer cell lines .
Molecular Mechanism
It is known that triazole compounds can interact with various biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with nitriles or carboxylic acids under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene moiety can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or stannane derivatives.
Construction of the Pyridazine Ring: This step often involves the condensation of hydrazine derivatives with diketones or other suitable precursors.
Final Assembly: The final step involves the coupling of the triazole-pyridazine intermediate with methyl isocyanate to form the urea linkage.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, yield, and cost-effectiveness. This could involve continuous flow chemistry techniques, automated synthesis, and the use of robust catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under mild oxidizing conditions.
Reduction: The triazole and pyridazine rings can be reduced to their corresponding dihydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the urea nitrogen or the thiophene ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydrotriazole or dihydropyridazine derivatives.
Substitution: Alkylated or acylated urea derivatives.
Scientific Research Applications
1-Methyl-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the bioactivity of its heterocyclic components.
Pharmacology: The compound is studied for its interactions with various biological targets, including enzymes and receptors, which could lead to the development of new therapeutic agents.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or photonic properties.
Comparison with Similar Compounds
- 1-Methyl-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiourea
- 1-Methyl-3-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea
- 1-Methyl-3-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea
Uniqueness: 1-Methyl-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea is unique due to the specific combination of its heterocyclic rings, which confer distinct chemical and biological properties. The presence of the thiophene ring, in particular, differentiates it from similar compounds, potentially enhancing its electronic properties and biological activity.
This compound’s unique structure and reactivity make it a valuable subject for further research and development in various scientific fields.
Properties
IUPAC Name |
1-methyl-3-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6OS/c1-13-12(19)14-7-11-16-15-10-5-4-8(17-18(10)11)9-3-2-6-20-9/h2-6H,7H2,1H3,(H2,13,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMZHPCSCNGJTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCC1=NN=C2N1N=C(C=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.